molecular formula C7H10N4 B2589134 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine CAS No. 94103-64-7

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine

Cat. No. B2589134
CAS RN: 94103-64-7
M. Wt: 150.185
InChI Key: KXHIWWKCYUHDPK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine is a chemical compound with the molecular formula C7H10N4 .


Molecular Structure Analysis

The InChI code for 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine is 1S/C7H10N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,8,9,11) . This indicates that the molecule consists of a benzotriazin ring with four hydrogen atoms attached, making it a tetrahydro compound.


Chemical Reactions Analysis

Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained whereas 1:1 complexes are formed with lanthanide (III) nitrates where the rings are conformationally mobile .


Physical And Chemical Properties Analysis

The molecular weight of 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine is 150.18 . It is a solid at room temperature .

Scientific Research Applications

Complexation Studies

5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine derivatives are significant in complexation studies. For instance, its derivatives like CyMe4-BTPhen and CyMe4-BTBP are studied for complexation with Cm(III) and Eu(III) in methanolic solutions using Time-Resolved Laser Fluorescence Spectroscopy (TRLFS). These complexes are crucial in understanding the species distribution and stability constants in such metal-ligand formations, which are essential in fields like nuclear waste management and understanding metal ion behavior in various environments (Bremer et al., 2014).

Chemical Sensitivity and Reactivity

The chemical derivatives of 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine have been utilized as sensitive and specific tests for chemical compounds like aldehydes. One derivative, 5,6,7,8-tetrahydro-6-phenyl-s-triazolo[4,3-b]-s-tetrazine-3-thiol, is noted for its rapid color change in the presence of aerial oxygen, which is a critical property for detecting specific chemical substances (Dickinson & Jacobsen, 1975).

Synthetic Chemistry and Peptide Synthesis

The compound is also notable in the field of synthetic chemistry and peptide synthesis. Specific derivatives like 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters are used as reagents in solid-phase peptide synthesis, indicating the compound's utility in producing complex organic molecules (Atherton et al., 1988).

Novel Synthetic Pathways and Applications

Innovative synthetic pathways involving 5,6,7,8-Tetrahydro-1,2,4-benzotriazin-3-amine derivatives have been explored. For instance, derivatives like 5,8-dichloro-3-(2-pyridyl)benzo[e][1,2,4]triazines have been synthesized through novel approaches, which are valuable for creating new chemical entities with potential applications in various industries (Guirado et al., 2013).

properties

IUPAC Name

5,6,7,8-tetrahydro-1,2,4-benzotriazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H2,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHIWWKCYUHDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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